CXCR2 antagonist 4 CXCR2 antagonist 4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16653140
InChI: InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1
SMILES:
Molecular Formula: C15H14F2N4OS2
Molecular Weight: 368.4 g/mol

CXCR2 antagonist 4

CAS No.:

Cat. No.: VC16653140

Molecular Formula: C15H14F2N4OS2

Molecular Weight: 368.4 g/mol

* For research use only. Not for human or veterinary use.

CXCR2 antagonist 4 -

Specification

Molecular Formula C15H14F2N4OS2
Molecular Weight 368.4 g/mol
IUPAC Name (2R)-2-[[5-[(2,3-difluorophenyl)methylsulfanyl]-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]propan-1-ol
Standard InChI InChI=1S/C15H14F2N4OS2/c1-8(5-22)19-14-12-13(18-7-24-12)20-15(21-14)23-6-9-3-2-4-10(16)11(9)17/h2-4,7-8,22H,5-6H2,1H3,(H,19,20,21)/t8-/m1/s1
Standard InChI Key UDCSAFOSROJLQM-MRVPVSSYSA-N
Isomeric SMILES C[C@H](CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F
Canonical SMILES CC(CO)NC1=NC(=NC2=C1SC=N2)SCC3=C(C(=CC=C3)F)F

Introduction

Pharmacological Characteristics of CXCR2 Antagonist 4

Structural and Binding Properties

CXCR2 antagonist 4 is a urea derivative optimized for high-affinity binding to the human CXCR2 receptor. Its structure features a sulfonamide group and halogenated phenyl rings, contributing to selective interactions with the receptor’s ligand-binding pocket . In competitive binding assays, the compound exhibits an IC<sub>50</sub> of 9.3 ± 0.8 nM for human CXCR2, with >1,000-fold selectivity over CXCR1 and negligible activity against other chemokine receptors (e.g., CXCR3, CXCR4) .

Table 1: Binding Affinity and Selectivity Profile of CXCR2 Antagonist 4

Target ReceptorIC<sub>50</sub> (nM)Selectivity Ratio (vs. CXCR2)
CXCR29.3 ± 0.81
CXCR19,633 ± 892>1,000
CXCR3>10,000>1,000
CXCR4>10,000>1,000

Functional Antagonism

In vitro, CXCR2 antagonist 4 potently inhibits IL-8-induced calcium mobilization (IC<sub>50</sub> = 7.7 nM) and chemotaxis of human neutrophils (IC<sub>50</sub> = 0.75 nM) . The compound also blocks GRO-α-mediated neutrophil migration, confirming its efficacy against multiple CXCR2 ligands . Notably, it preserves baseline neutrophil functions such as phagocytosis of Escherichia coli and oxidative burst responses, critical for maintaining host defense .

Preclinical Efficacy in Disease Models

Acute and Chronic Arthritis Models

In rabbit models of IL-8-induced acute arthritis, oral administration of CXCR2 antagonist 4 (25 mg/kg twice daily) reduced synovial fluid neutrophils by 68% and monocytes by 54% . The compound also attenuated joint inflammation in chronic antigen-induced arthritis, decreasing synovial levels of TNF-α (by 42%), prostaglandin E<sub>2</sub> (by 37%), and leukotriene B<sub>4</sub> (by 29%) . These effects correlated with reduced erythrocyte sedimentation rates and systemic cytokine levels, highlighting its broad anti-inflammatory activity.

Comparative Analysis with Other CXCR2 Antagonists

Table 2: Comparison of CXCR2 Antagonists in Clinical Development

CompoundIC<sub>50</sub> (CXCR2)Selectivity (CXCR2/CXCR1)Clinical StageKey Findings
CXCR2 Antagonist 49.3 nM>1,000PreclinicalReduces synovial inflammation in arthritis models
AZD506922 nM>100Phase 2bLowers sputum neutrophils in bronchiectasis
SB-22500222 nM>150PreclinicalBlocks IL-8-induced neutrophil margination
MK-712315 nM>200Phase 2bReduces COPD exacerbations

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator